![molecular formula C14H20N4 B079561 1-[2-(哌啶-1-基)乙基]-1H-苯并咪唑-2-胺 CAS No. 435342-20-4](/img/structure/B79561.png)

1-[2-(哌啶-1-基)乙基]-1H-苯并咪唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

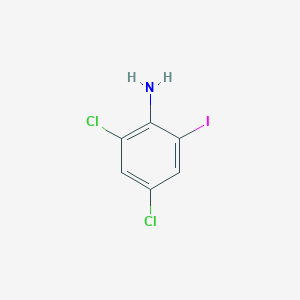

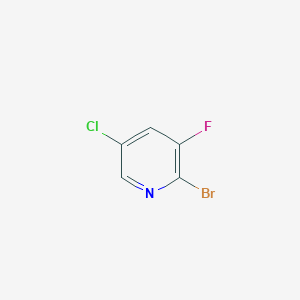

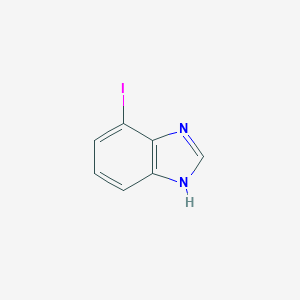

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a compound that has been studied for its potential applications in various fields of chemistry and biology. Its structure is characterized by the presence of a benzimidazole ring attached to a piperidine moiety through an ethyl linker. This structure is a key scaffold in many pharmacologically active compounds, although our focus will exclude drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization of (2-aminophenyl)thioureas with mercury(II) oxide, leading to 2-aminobenzimidazole intermediates. These intermediates are then monoalkylated on the endo-nitrogen atom. The piperidine nitrogen atom is deprotected with aqueous hydrobromic acid, followed by alkylation, reductive amination, or oxirane ring-opening reactions to obtain the title compounds (Janssens et al., 1985).

Molecular Structure Analysis

Crystal and molecular structure determinations, including X-ray diffractometry, have been conducted on benzimidazo[1,2-a]quinoline derivatives, including those substituted with piperidine. These molecules are essentially planar, with weak intermolecular hydrogen bonds and π–π aromatic interactions contributing to their solid-state assembly (Perin et al., 2011).

Chemical Reactions and Properties

Various chemical reactions involving 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amines have been explored, including their use as intermediates in the synthesis of potential antibacterial agents against both Gram-positive and Gram-negative bacteria (He et al., 2003).

Physical Properties Analysis

The synthesis and physical properties of similar compounds have been documented, focusing on their crystal structure, conformation, and interactions within the crystal lattice. For example, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine exhibits a chair conformation for the piperidin ring, indicating stability and a predictable behavior in solid form (Yıldırım et al., 2006).

Chemical Properties Analysis

The compound's chemical properties, including reactivity and potential as a precursor for further chemical modifications, have been a subject of study. Its role as an intermediate in synthesizing novel aminated benzimidazo[1,2-a]quinolines suggests its versatility in creating fluorescent probes for DNA detection, indicating a broad range of chemical functionality (Perin et al., 2011).

科学研究应用

用于DNA检测的荧光探针

已经探索了1-[2-(哌啶-1-基)乙基]-1H-苯并咪唑-2-胺衍生物作为潜在的用于DNA检测的荧光探针。新型苯并咪唑并[1,2-a]喹啉,取代哌啶,显示出在存在ct-DNA时增强的荧光发射强度,表明它们可以作为DNA特异性荧光探针的应用 (Perin et al., 2011)。

抗增殖活性

对与1-[2-(哌啶-1-基)乙基]-1H-苯并咪唑-2-胺相关的2-芳基亚亚甲基苯并咪唑衍生物的研究揭示了它们在体外对各种人类癌细胞系的潜在抗增殖活性,表明它们在癌症研究中的用途 (Nowicka et al., 2015)。

药理活性化合物

在寻找新的药理活性化合物的过程中,涉及2-二烷基氨基苯并咪唑的研究,包括哌啶取代的化合物,已经确定了具有潜在抗心律失常、抗聚集和其他治疗活性的化合物 (Zhukovskaya et al., 2017)。

PARP抑制剂用于癌症治疗

包括1-[2-(哌啶-1-基)乙基]-1H-苯并咪唑-2-胺在内的化合物已被设计为PARP(聚合酶)抑制剂,在体外显示出对各种人类癌细胞系的显著抗癌活性,表明它们作为癌症治疗药物的潜力 (Tang et al., 2021)。

抑制人类碳酸酐酶同工酶

对含有哌啶的苯并咪唑衍生物的研究显示出对人类碳酸酐酶同工酶的中等抑制性质,表明它们具有潜在的治疗应用 (Gul et al., 2016)。

合成和镇痛活性

已合成苯并咪唑-哌啶衍生物并评估其镇痛活性。某些衍生物在动物模型中显示出有希望的结果,表明它们作为缓解疼痛的药物的潜力 (Özkay et al., 2017)。

抗菌活性

一些2-哌啶-4-基苯并咪唑已经表现出对临床重要的革兰氏阳性和阴性细菌的有效抗菌活性,表明它们作为新的抗菌剂的潜力 (He et al., 2003)。

抗炎化合物

已经探索了包括哌啶取代的苯并咪唑衍生物的抗炎性质。一些化合物在炎症治疗中表现出高选择性和高效性,没有明显的副作用 (Burayk et al., 2022)。

未来方向

属性

IUPAC Name |

1-(2-piperidin-1-ylethyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGFYGMAAFDKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340685 |

Source

|

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

CAS RN |

435342-20-4 |

Source

|

| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)

![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)